

Application Notes and Protocols: Finerenone-D5 in Drug Metabolism Studies

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Compound of Interest

Compound Name: *Finerenone-D5*

Cat. No.: *B15544158*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes.[1][2][3][4][5] Understanding its metabolic fate is crucial for drug development and regulatory submission. **Finerenone-D5**, a stable isotope-labeled analog of Finerenone, serves as an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) for the accurate and precise quantification of Finerenone in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] Deuterated internal standards are considered the gold standard in bioanalysis as they co-elute with the analyte and exhibit similar ionization characteristics, thus compensating for variability during sample preparation and analysis.[6][7][9]

I. Physicochemical Properties and Role in Bioanalysis

Stable isotope-labeled internal standards, such as **Finerenone-D5**, are ideal for quantitative mass spectrometry because their chemical and physical properties are nearly identical to the unlabeled analyte. This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, which is critical for correcting analytical

variability.^{[6][7]} The mass difference between **Finerenone-D5** and Finerenone allows for their distinct detection by the mass spectrometer.

II. Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Finerenone in humans. These values are typically determined in studies where **Finerenone-D5** would be used as an internal standard for accurate quantification.

Table 1: Pharmacokinetic Parameters of Finerenone in Healthy Volunteers (Single Oral Dose)

[\[1\]](#)

Dose	Cmax (µg/L)	Tmax (h)	AUC (µg·h/L)
10 mg (plasma)	351	1.5	2820
10 mg (whole blood)	226	1.5	1840
20 mg (steady state)	160	-	686

Table 2: General Pharmacokinetic Properties of Finerenone^{[1][2][3][10][11][12]}

Parameter	Value
Bioavailability	43.5%
Plasma Protein Binding	92% (primarily to albumin)
Volume of Distribution (steady state)	52.6 L
Terminal Half-life	2-3 hours
Systemic Clearance	~25 L/h
Metabolism	~90% CYP3A4, ~10% CYP2C8
Excretion	~80% renal, ~20% fecal

III. Experimental Protocols

Protocol 1: Quantification of Finerenone in Human Plasma using Finerenone-D5 as an Internal Standard by LC-MS/MS

This protocol describes a typical bioanalytical method for the quantification of Finerenone in human plasma.

1. Materials and Reagents:

- Finerenone analytical standard
- **Finerenone-D5** (Internal Standard)
- Human plasma (with anticoagulant, e.g., Lithium Heparin)
- Acetonitrile (ACN), HPLC grade, with 0.1% formic acid
- Water, HPLC grade, with 0.1% formic acid
- Methanol, HPLC grade
- Microcentrifuge tubes
- LC vials

2. Preparation of Stock and Working Solutions:

- Finerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve Finerenone in methanol.
- **Finerenone-D5** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Finerenone-D5** in methanol.
- Finerenone Working Solutions: Serially dilute the Finerenone stock solution with 50:50 ACN:water to prepare calibration standards and quality control (QC) samples at various concentrations.

- **Finerenone-D5** Internal Standard Working Solution: Dilute the **Finerenone-D5** stock solution with ACN to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

- Pipette 100 μ L of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
- Add 10 μ L of the **Finerenone-D5** internal standard working solution to each sample (except for blank matrix samples). Vortex briefly.
- Add 300 μ L of cold ACN with 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean LC vial for analysis.

4. LC-MS/MS Conditions (Illustrative):

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable C18 reversed-phase column (e.g., Phenomenex C18).[\[13\]](#)
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation of Finerenone from matrix components.
- Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
- Injection Volume: 5-10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.

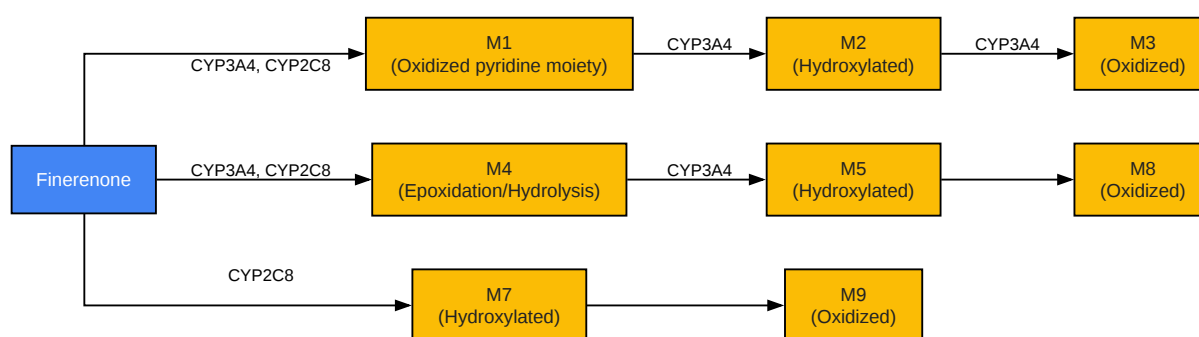
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Finerenone: Determine the precursor ion (e.g., $[M+H]^+$) and a suitable product ion.
 - **Finerenone-D5**: Determine the precursor ion (e.g., $[M+D+H]^+$ or $[M-H+D]^+$) and a corresponding product ion.
- Data Analysis: Quantify Finerenone in unknown samples by calculating the peak area ratio of Finerenone to **Finerenone-D5** and comparing it to the calibration curve.

5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability. [\[13\]](#)

IV. Visualizations

Metabolic Pathway of Finerenone

The primary metabolism of Finerenone is oxidative and mediated by cytochrome P450 enzymes. [\[1\]](#)[\[10\]](#)[\[11\]](#) The metabolites formed are pharmacologically inactive. [\[1\]](#)[\[10\]](#)

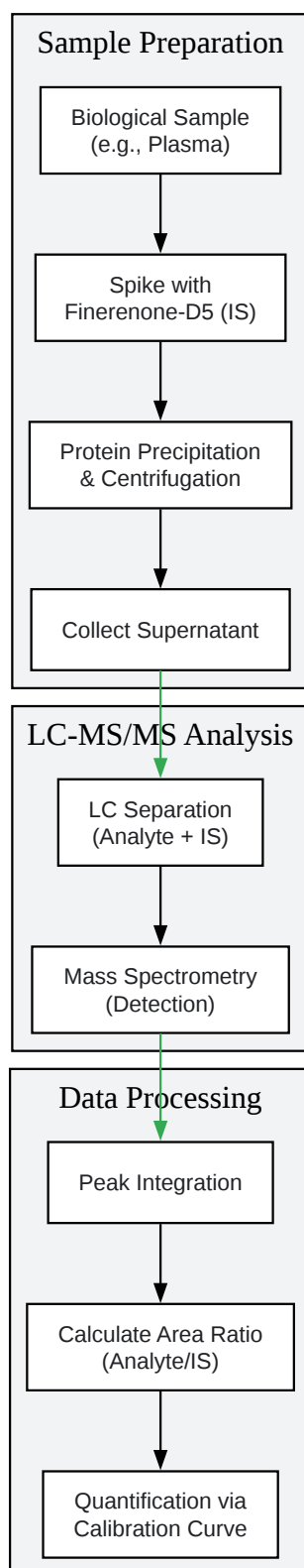


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Caption: Metabolic pathways of Finerenone.

Experimental Workflow for Bioanalysis using Finerenone-D5

This diagram illustrates a typical workflow for the quantification of Finerenone in a biological sample using **Finerenone-D5** as an internal standard.



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